



# Technical Support Center: Managing Hygroscopicity in Amorphous Lactose Formulations

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Compound of Interest		
Compound Name:	D-Lactose monohydrate	
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This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing issues related to the hygroscopicity of amorphous lactose in pharmaceutical formulations.

# Frequently Asked Questions (FAQs)

Q1: What is amorphous lactose and why is it hygroscopic?

Amorphous lactose is a form of lactose that lacks a long-range ordered molecular structure, unlike its crystalline counterparts.[1][2] This disordered state possesses higher energy and molecular mobility, making it thermodynamically unstable.[1][2] Due to this instability and a higher surface area, amorphous lactose has a strong affinity for water molecules and readily absorbs moisture from the environment, a phenomenon known as hygroscopicity.[2] This can lead to significant challenges in formulation stability.

Q2: What are the primary consequences of moisture absorption by amorphous lactose in a formulation?

Moisture absorption by amorphous lactose can lead to several detrimental effects:

• Plasticization and Reduced Glass Transition Temperature (Tg): Sorbed water acts as a plasticizer, increasing the molecular mobility of the lactose molecules and significantly lowering the glass transition temperature (Tg).[3] If the Tg drops below the storage

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temperature, the amorphous lactose transitions from a rigid, glassy state to a more mobile, rubbery state.[4][5]

- Crystallization: The increased molecular mobility in the rubbery state can trigger the conversion of amorphous lactose to a more stable crystalline form.[2][5][6] This is often an uncontrolled process that can alter the physical properties of the formulation.
- Caking and Stickiness: Above its Tg, amorphous lactose can become sticky, leading to particle agglomeration, powder caking, and poor flowability.[3][5] This can cause significant issues during manufacturing processes like tabletting and powder filling.
- Alteration of Drug Product Performance: Changes in the physical state of the excipient can
  impact the performance of the final drug product, including dissolution rates and
  bioavailability of the active pharmaceutical ingredient (API).[5] For dry powder inhaler (DPI)
  formulations, changes in particle interactions due to moisture can negatively affect
  aerosolization performance.[2]

Q3: How can I control the hygroscopicity of amorphous lactose in my formulation?

Several strategies can be employed to manage the hygroscopicity of amorphous lactose:

- Environmental Control: Maintaining a low relative humidity (RH) environment during manufacturing and storage is crucial to prevent moisture uptake.[2]
- Co-processing with Excipients: Incorporating other excipients can help mitigate hygroscopicity.[7][8]
  - Hydrophobic Excipients: These can act as a barrier to moisture.
  - Water-Binding Excipients: These can compete with the amorphous lactose for available water.
  - High Tg Excipients: These can help maintain the glassy state of the formulation.
- Protective Packaging: Using packaging with a high moisture barrier is essential for protecting the formulation during its shelf life.[7]
- Formulation Design:



- Minimizing Amorphous Content: While some amorphous content can be beneficial for compaction[9], minimizing it can reduce hygroscopicity-related issues.
- Conditioning: Controlled exposure to specific temperature and humidity can be used to induce crystallization in a controlled manner before the final formulation steps.[2]

Q4: What analytical techniques are used to characterize amorphous lactose and its interaction with moisture?

Several techniques are essential for understanding the behavior of amorphous lactose:

- Dynamic Vapor Sorption (DVS): This gravimetric technique measures the amount of solvent (typically water) absorbed by a sample at different relative humidity levels, quantifying its hygroscopicity.[2][10]
- Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and to study crystallization events.[6][11]
- X-ray Powder Diffraction (XRPD): XRPD can distinguish between amorphous and crystalline materials, allowing for the quantification of amorphous content.[11][12][13]
- Isothermal Microcalorimetry: This technique can be used to follow the transition from the metastable amorphous form to the more stable crystalline form by measuring the heat released during crystallization.[6]

## **Troubleshooting Guide**

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Observed Issue	Potential Cause	Recommended Action(s)
Powder Caking/Poor Flowability	Moisture uptake has lowered the Tg of amorphous lactose below the storage/processing temperature, leading to stickiness and agglomeration.  [5]	1. Verify Environmental Controls: Ensure manufacturing and storage occur under low relative humidity conditions. 2. Characterize Tg: Use DSC to determine the Tg of your formulation and ensure it is well above storage and processing temperatures. 3. Formulation Modification: Consider adding a glidant or co-processing with a less hygroscopic excipient.[7]
Changes in Tablet Hardness/Friability Over Time	Post-compaction crystallization of amorphous lactose is occurring due to moisture absorption.[4] This can initially increase tablet strength but may also lead to brittleness.	1. Monitor Crystallinity: Use XRPD to assess changes in the solid state of the lactose over time under different storage conditions. 2. Pre- conditioning: Expose the amorphous lactose to controlled humidity to induce crystallization before compaction.[2] 3. Excipient Selection: Evaluate the use of crystalline lactose or a mixture of crystalline and amorphous lactose to achieve desired tablet properties.[9]
Inconsistent Drug Release Profiles	The physical state of the amorphous lactose is changing upon storage, affecting the dissolution of the API.	1. Comprehensive Stability Study: Conduct a stability study that includes dissolution testing at various time points and storage conditions (temperature and RH). 2.

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		Solid-State Characterization: Correlate changes in dissolution with changes in the solid state of the lactose (Tg, crystallinity) using DSC and XRPD.
Reduced Aerosol Performance in DPIs	Moisture-induced particle agglomeration and changes in particle surface properties are affecting the de-agglomeration of the API from the lactose carrier.[2]	1. Moisture Content Analysis: Precisely measure the moisture content of the formulation. 2. Particle Size Analysis: Evaluate the particle size distribution of the blend after storage at elevated humidity. 3. Formulation Optimization: Consider the use of force-enhancing agents or alternative lactose grades with lower amorphous content.

# **Quantitative Data Summary**

Table 1: Influence of Relative Humidity on Moisture Uptake and Crystallization of Amorphous Lactose



Relative Humidity (RH)	Moisture Uptake (%)	Effect on Amorphous Lactose	Reference
50%	Varies with exposure time	Structural collapse and subsequent slow crystallization. Crystallization temperature is significantly lowered compared to uncollapsed material.	[6]
57%	1.5%	The glass transition temperature is reduced below the operating temperature, leading to a transition from a glassy to a rubbery state.	[4]
>40%	Initial rapid gain followed by weight loss	Indicates a shift from amorphous to crystalline lactose.	[14]
75%	Significant moisture uptake	Can lead to severe caking.	[15]

## **Experimental Protocols**

- 1. Dynamic Vapor Sorption (DVS) for Hygroscopicity Assessment
- Objective: To determine the moisture sorption-desorption isotherm of a formulation containing amorphous lactose.
- Methodology:
  - Place a known mass of the sample (typically 5-10 mg) onto the DVS sample pan.



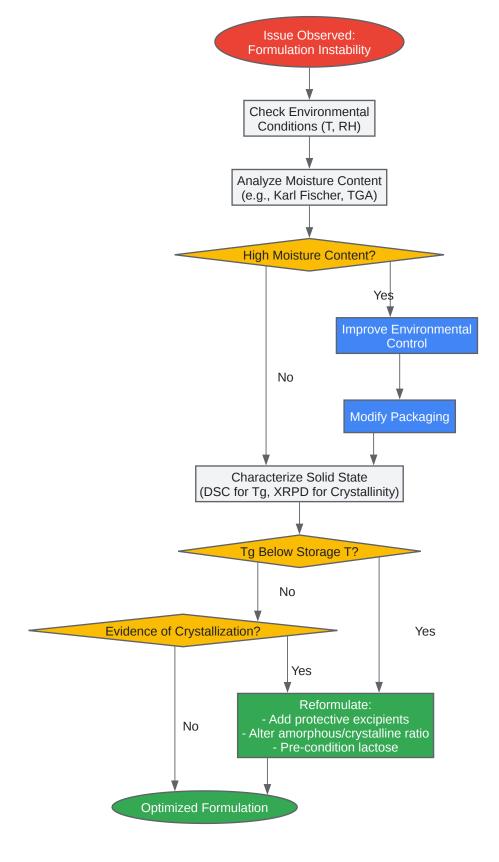
- Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved (dm/dt ≤ 0.002% min<sup>-1</sup>).
- Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is reached.
- Once the maximum RH is reached, decrease the RH in a similar stepwise manner back to
   0% to obtain the desorption isotherm.
- Plot the percentage change in mass against the RH to generate the sorption-desorption isotherm.
- 2. Differential Scanning Calorimetry (DSC) for Glass Transition (Tg) and Crystallization Analysis
- Objective: To measure the Tg and observe any crystallization events of the amorphous lactose in the formulation.
- Methodology:
  - Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
  - Place the sample pan and an empty reference pan into the DSC cell.
  - Equilibrate the sample at a starting temperature (e.g., 25°C).
  - Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected melting point of lactose (e.g., 250°C).
  - The Tg will be observed as a step change in the heat flow curve. Exothermic peaks indicate crystallization events, and endothermic peaks indicate melting.
- 3. X-ray Powder Diffraction (XRPD) for Amorphous Content Quantification
- Objective: To determine the degree of crystallinity of the lactose in the formulation.
- Methodology:



- Pack the powder sample into a sample holder.
- Place the sample holder in the XRPD instrument.
- Scan the sample over a defined 2θ range (e.g., 5° to 40°) using Cu Kα radiation.
- The resulting diffractogram will show sharp peaks for crystalline material and a broad halo for amorphous material.
- The percentage of amorphous content can be quantified by various methods, including comparing the area of the amorphous halo to the total area of the crystalline peaks.

#### **Visualizations**



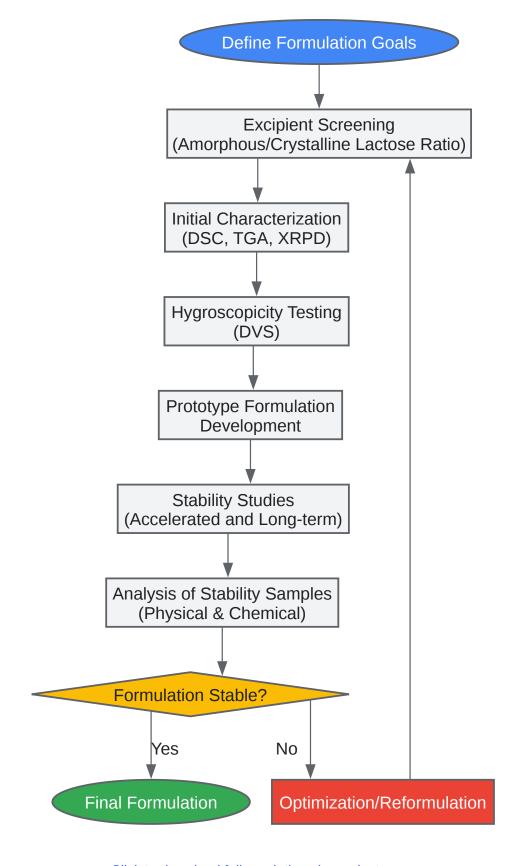


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Caption: Troubleshooting workflow for hygroscopicity issues.



Caption: Moisture-induced changes in amorphous lactose.



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Caption: General formulation development workflow.

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#### References

- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 4. Effect of moisture sorption on tabletting characteristics of spray dried (15% amorphous) lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mro.massey.ac.nz [mro.massey.ac.nz]
- 6. Effects of moisture sorption and temperature on amorphous spray dried lactose UCL Discovery [discovery.ucl.ac.uk]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Complexities related to the amorphous content of lactose carriers PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. researchgate.net [researchgate.net]
- 15. Moisture sorption, compressibility and caking of lactose polymorphs PubMed [pubmed.ncbi.nlm.nih.gov]
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